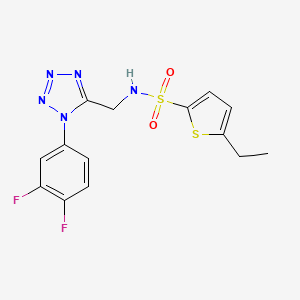
N-((1-(3,4-Difluorphenyl)-1H-tetrazol-5-yl)methyl)-5-ethylthiophen-2-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H13F2N5O2S2 and its molecular weight is 385.41. The purity is usually 95%.
BenchChem offers high-quality N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-ethylthiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-ethylthiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Der PI3K/AKT/MTOR-Signalweg spielt eine entscheidende Rolle beim Wachstum und der Proliferation von Tumorzellen . N-((1-(3,4-Difluorphenyl)-1H-tetrazol-5-yl)methyl)-5-ethylthiophen-2-sulfonamid (bezeichnet als Hu7691) ist ein selektiver AKT-Inhibitor, der an der Zhejiang University entwickelt wurde. Forscher haben seine Wirksamkeit bei der Hemmung der AKT-Aktivierung untersucht, die möglicherweise das Überleben und die Proliferation von Krebszellen unterdrücken könnte.
- Wissenschaftler haben die Ultra-Performance-Flüssigchromatographie-Tandem-Massenspektrometrie (UPLC-MS/MS) eingesetzt, um die Hu7691-Spiegel im Hundeplasma zu messen . Die Methode ermöglicht die präzise Quantifizierung und Validierung der Verbindung. Pharmakokinetische Studien haben dosisabhängige Erhöhungen der Fläche unter der Kurve (AUC) und der Spitzenplasmakonzentration gezeigt, was auf eine hohe Bioverfügbarkeit bei Hunden hindeutet. Diese Ergebnisse bilden eine Grundlage für klinische Anwendungen.
Krebsforschung: Das PI3K/AKT/MTOR-Signalweg gezielt angreifen
Pharmakokinetik und Bioverfügbarkeitsstudien
Zusammenfassend lässt sich sagen, dass this compound vielversprechend in verschiedenen wissenschaftlichen Bereichen ist, von der Krebsforschung über die Medikamentenentwicklung bis hin zum Neuro-schutz. Seine einzigartige Struktur und seine AKT-inhibitorische Aktivität machen es zu einer interessanten Verbindung für weitere Untersuchungen. 🌟
Biologische Aktivität
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-ethylthiophene-2-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and its applications in various fields.
Chemical Structure and Synthesis
The chemical structure of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-ethylthiophene-2-sulfonamide includes a tetrazole ring, a difluorophenyl group, and a thiophene sulfonamide moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors.
Synthetic Route Overview:
-
Formation of the Tetrazole Ring:
- The tetrazole can be synthesized via a cycloaddition reaction between an azide and a nitrile.
- Example: Reacting 3,4-difluorobenzonitrile with sodium azide in the presence of zinc chloride.
-
Alkylation:
- The resulting tetrazole derivative is then alkylated using an appropriate alkylating agent.
-
Final Coupling:
- The final product is obtained by coupling the alkylated tetrazole with 5-ethylthiophene-2-sulfonamide.
Antimicrobial Properties
Several studies have evaluated the antimicrobial activity of sulfonamide derivatives, including those similar to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-ethylthiophene-2-sulfonamide. Research indicates that compounds with tetrazole and sulfonamide functionalities exhibit significant antibacterial and antifungal activities.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through in vitro studies on various cancer cell lines. Results indicate that derivatives can significantly inhibit cell viability.
The biological activity of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-ethylthiophene-2-sulfonamide is primarily attributed to its ability to mimic natural substrates and interact with specific enzymes or receptors:
- Enzyme Inhibition:
-
Binding Affinity:
- The difluorophenyl group enhances hydrophobic interactions, increasing binding affinity to target sites within biological macromolecules.
Case Studies
Case Study 1: Antimicrobial Evaluation
A series of compounds structurally related to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-ethylthiophene-2-sulfonamide were tested for their antimicrobial properties against common pathogens. Results indicated that modifications to the sulfonamide moiety significantly impacted efficacy against both bacterial and fungal strains.
Case Study 2: Cancer Cell Line Studies
In vitro studies on human cancer cell lines demonstrated that the compound exhibited notable cytotoxic effects. The IC50 values suggest that it may serve as a lead compound for further development in anticancer therapeutics.
Eigenschaften
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N5O2S2/c1-2-10-4-6-14(24-10)25(22,23)17-8-13-18-19-20-21(13)9-3-5-11(15)12(16)7-9/h3-7,17H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLOFEAUNBIBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














